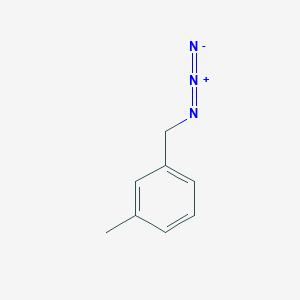

1-(Azidomethyl)-3-methylbenzene

Übersicht

Beschreibung

1-(Azidomethyl)-3-methylbenzene is an organic compound characterized by the presence of an azido group attached to a methylbenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-3-methylbenzene can be synthesized through the reaction of 3-methylbenzyl chloride with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under mild conditions, with the azide ion acting as a nucleophile, displacing the chloride ion in a substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Azidomethyl)-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions:

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

Substitution: Formation of alkyl azides.

Reduction: Formation of primary amines.

Cycloaddition: Formation of 1,2,3-triazoles.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Synthetic Intermediates :

1-(Azidomethyl)-3-methylbenzene is primarily utilized as an intermediate in the synthesis of various heterocyclic compounds. The azido group can engage in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds. This property is particularly useful in synthesizing 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry.

Heterocycle Formation :

The compound's reactivity allows for the generation of diverse heterocycles. For instance, it has been employed in the synthesis of imidazoles and other nitrogen-containing compounds through electrochemical and thermal methods . This versatility makes it a valuable tool for chemists looking to create complex molecular architectures.

Materials Science

Energetic Materials :

In materials science, this compound serves as a precursor for energetic materials due to its azido functionality. The compound can be integrated into formulations that require high energy release upon decomposition, making it relevant in the development of propellants and explosives.

Polymer Chemistry :

The azido group also facilitates the creation of polymeric materials through click chemistry, allowing for the incorporation of functional groups that can enhance material properties or introduce new functionalities. This application is particularly relevant in developing smart materials and coatings.

Biological Research

Bioorthogonal Chemistry :

One of the most exciting applications of this compound lies in bioorthogonal chemistry. The azido group can be used to label biomolecules selectively, enabling researchers to track molecular interactions within biological systems. This capability is crucial for studying complex biochemical pathways and developing targeted therapies .

Drug Development :

The compound's ability to form stable triazole linkages through click reactions positions it as a valuable candidate in drug discovery. Researchers have explored its potential for creating novel drug candidates by attaching various bioactive molecules to azide functionalities .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

- Electrochemical Synthesis of Imidazoles : A study demonstrated that vinyl azides could be transformed into imidazoles using electrochemical methods, showcasing the compound's role in facilitating complex reactions under mild conditions .

- Synthesis of Triazole Derivatives : Research has shown that this compound can react with alkynes to yield triazole derivatives efficiently, emphasizing its utility in creating compounds with potential pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 1-(Azidomethyl)-3-methylbenzene primarily involves its reactivity as an azide. The azido group can participate in nucleophilic substitution and cycloaddition reactions, forming stable nitrogen-containing compounds. In biological systems, azides can be used to label biomolecules through click chemistry, enabling the study of molecular interactions and pathways .

Vergleich Mit ähnlichen Verbindungen

1-(Azidomethyl)-5H-tetrazole: Another azido compound used in energetic materials.

1-Azidoethyl-5H-tetrazole: Similar in structure and reactivity, used in coordination chemistry.

Uniqueness: 1-(Azidomethyl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to other azido compounds, it offers distinct advantages in terms of stability and ease of synthesis.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, materials science, and biological research.

Biologische Aktivität

1-(Azidomethyl)-3-methylbenzene, also known as 3-methylbenzyl azide, is an organic compound characterized by the presence of an azide group attached to a methyl-substituted benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

- Molecular Formula : C9H10N4

- Molecular Weight : 174.20 g/mol

- Boiling Point : 63-65°C at 0.1 mmHg

- LogP : 2.25806

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 3

This compound exhibits biological activity primarily through its ability to interact with various biomolecules. The azide group is known for its reactivity, particularly in click chemistry, where it can participate in cycloaddition reactions with alkynes, leading to the formation of stable products. This property is leveraged in drug design and development, particularly for creating bioconjugates.

Antimicrobial Activity

Recent studies have indicated that derivatives of azide compounds possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance:

- Case Study : A study on similar azide derivatives demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting that this compound could potentially exhibit similar effects.

Cytotoxicity and Safety Profile

The safety profile of azide compounds is crucial for their application in pharmaceuticals. Research indicates that while some azides can be toxic at high concentrations, derivatives like this compound may show selective cytotoxicity towards cancer cells while sparing normal cells.

- Cytotoxicity Assays : In vitro studies using human cell lines have shown that certain azide derivatives exhibit low cytotoxicity at therapeutic concentrations, making them promising candidates for further development.

Table of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Type | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | |

| Antimicrobial | Escherichia coli | ||

| Cytotoxicity | Human cancer cell lines |

Drug Development

The unique properties of this compound position it as a valuable intermediate in drug synthesis. Its ability to form stable linkages through click chemistry can facilitate the development of targeted therapies.

Material Science

In addition to its biological applications, this compound may also find use in material science for creating functionalized polymers or coatings that require specific chemical functionalities.

Eigenschaften

IUPAC Name |

1-(azidomethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-7-3-2-4-8(5-7)6-10-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVHHYNXTVRWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371623 | |

| Record name | 1-(azidomethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126799-82-4 | |

| Record name | 1-(azidomethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.